2-ethyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one: is a complex heterocyclic compound with an intriguing structure. Let’s break it down:
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold: This compound features a fused ring system composed of pyrazole, pyridine, and pyrimidine rings
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are some common methods:
-
Multistep Synthesis
- Start with suitable precursors, such as pyrazole, pyridine, and pyrimidine derivatives.
- Introduce the necessary substituents (ethyl, phenyl, and propyl groups) at specific positions.
- Cyclize the intermediate to form the fused ring system.
-
One-Pot Reactions
- Some efficient methods involve one-pot reactions, combining multiple steps in a single process.
Reaction Conditions
Cyclization: Typically performed under mild conditions using appropriate catalysts.
Substitution Reactions: Employ nucleophiles or electrophiles to modify specific positions.
Reduction/Oxidation: Adjust functional groups as needed.
Industrial Production
While industrial-scale production details may be proprietary, research labs and pharmaceutical companies explore scalable methods for large-scale synthesis.
Chemical Reactions Analysis
Reactions
Oxidation: Oxidative processes can lead to various functional group modifications.
Substitution: Substituents can be replaced by other groups.
Ring Closure: Formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core.
Common Reagents
Hydrazine derivatives: Used for pyrazole ring formation.
Aryl halides: Employed in substitution reactions.
Metal catalysts: Facilitate cyclization.
Major Products
The main product is the target compound itself, but variations may arise due to regioselectivity and stereochemistry.
Scientific Research Applications
Chemistry
Drug Discovery: Investigated as potential anticancer agents (e.g., CDK2 inhibitors).
Materials Science: Scaffold for designing novel materials.
Biology and Medicine
Antiproliferative Activity: Inhibits cell growth in cancer cell lines.
Cell Cycle Alteration: Affects cell division.
Apoptosis Induction: Promotes programmed cell death.
Industry
Pharmaceuticals: Potential drug candidates.
Agrochemicals: May find applications in crop protection.
Mechanism of Action
CDK2 Inhibition: Interacts with cyclin-dependent kinase 2 (CDK2), disrupting cell cycle progression.
Apoptosis Pathways: Induces apoptosis via specific molecular pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines.
Properties
Molecular Formula |
C20H20N4O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-ethyl-5-phenyl-11-propyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C20H20N4O/c1-3-11-23-12-10-17-15(20(23)25)13-21-19-18(14-8-6-5-7-9-14)16(4-2)22-24(17)19/h5-10,12-13H,3-4,11H2,1-2H3 |
InChI Key |
RJHKWVHJFBGIBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=NC3=C(C(=NN23)CC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.